N-(5-chloropyridin-2-yl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
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Overview
Description
N-(5-chloropyridin-2-yl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a chloropyridine and a methoxy-trimethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide typically involves the reaction of 5-chloropyridine-2-amine with 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the chloropyridine and methoxy-trimethylbenzene moieties can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-(4-nitrophenyl)methoxybenzamide
- N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide
- 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
Uniqueness
N-(5-chloropyridin-2-yl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy-trimethylbenzene moiety differentiates it from other similar compounds, potentially leading to unique applications and effects .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-9-7-13(10(2)11(3)15(9)21-4)22(19,20)18-14-6-5-12(16)8-17-14/h5-8H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSBLDFWZDCFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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